2,8-Dimethylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride
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Overview
Description
Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are important fused bicyclic 5–6 heterocycles and are also useful in material science because of their structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These strategies have been employed to synthesize this scaffold from easily available chemicals .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines is characterized by a fused bicyclic 5–6 heterocycle . This structure is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been functionalized through various radical reactions. These reactions include transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications
- Application : Researchers have explored the direct functionalization of this scaffold as an efficient strategy for constructing imidazo[1,2-a]pyridine derivatives . These derivatives may have implications in drug discovery and development.
- Application : Scientists have investigated the potential of EN300-6745974 as a building block for novel drug candidates. Its structural features make it an attractive starting point for drug design .
- Application : Researchers have evaluated imidazo[1,2-a]pyridine analogues, including EN300-6745974, for their anti-TB activity. Some derivatives have shown promising results against Mycobacterium tuberculosis (Mtb) strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains .
- Application : Researchers have explored transition metal-catalyzed radical reactions to directly functionalize imidazo[1,2-a]pyridines, including EN300-6745974. These methods offer efficient routes to diverse derivatives .
Organic Synthesis and Medicinal Chemistry
Drug Prejudice Scaffold
Antimycobacterial Activity
Transition Metal Catalysis
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry, and there is ongoing research into their potential uses . The World Health Organization has taken the initiative to develop new TB drugs, and imidazo[1,2-a]pyridine analogues are being explored in this context .
properties
IUPAC Name |
2,8-dimethylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-6-3-8(10(13)14)5-12-4-7(2)11-9(6)12;/h3-5H,1-2H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJZQVFLTZDCQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2)C)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Dimethylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride |
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